1-Benzhydryl-3-(4-chlorophenoxy)azetane
Overview
Description
1-Benzhydryl-3-(4-chlorophenoxy)azetane is an organic compound characterized by its unique structure, which includes a benzhydryl group, a chlorophenoxy group, and an azetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(4-chlorophenoxy)azetane typically involves the reaction of benzhydryl chloride with 4-chlorophenol in the presence of a base to form the intermediate benzhydryl-4-chlorophenyl ether. This intermediate is then reacted with azetidine under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Benzhydryl-3-(4-chlorophenoxy)azetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzhydryl-3-(4-chlorophenoxy)azetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-chlorophenoxy)azetane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- 1-Benzhydryl-3-(3-chlorophenoxy)azetane
- 1-Benzhydryl-3-(4-fluorophenoxy)azetane
- 1-Benzhydryl-3-(4-bromophenoxy)azetane
Comparison: 1-Benzhydryl-3-(4-chlorophenoxy)azetane is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct reactivity and biological activity.
Properties
IUPAC Name |
1-benzhydryl-3-(4-chlorophenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXRAVWRRFAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344511 | |
Record name | 1-Benzhydryl-3-(4-chlorophenoxy)azetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132924-45-9 | |
Record name | 1-Benzhydryl-3-(4-chlorophenoxy)azetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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